cobalt;tungsten - 62431-64-5

cobalt;tungsten

Catalog Number: EVT-14660200
CAS Number: 62431-64-5
Molecular Formula: CoW
Molecular Weight: 242.77 g/mol
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Product Introduction

Overview

Cobalt and tungsten are two transition metals that, when combined, form various compounds with significant industrial and scientific applications. Cobalt is known for its hardness and magnetic properties, while tungsten is recognized for its high melting point and strength. The combination of these elements can lead to the formation of compounds such as cobalt tungsten, which exhibit unique properties beneficial in various fields.

Source

Cobalt is primarily sourced from cobaltite, a mineral containing cobalt, while tungsten is mainly extracted from wolframite and scheelite ores. The extraction processes for both metals involve complex methods including flotation, leaching, and reduction techniques.

Classification

Cobalt and tungsten compounds are classified based on their chemical structure and properties. For instance, cobalt tungsten can exist in various stoichiometric forms such as cobalt(II) tungsten and cobalt(III) tungsten, each with distinct characteristics and applications.

Synthesis Analysis

Methods

The synthesis of cobalt tungsten compounds can be achieved through several methods:

  1. Chemical Vapor Deposition (CVD): This method involves the deposition of a thin film of cobalt tungsten onto a substrate by chemical reactions in a vapor phase.
  2. Solid-State Reaction: Involves mixing cobalt and tungsten powders at high temperatures to achieve the desired stoichiometry.
  3. Hydrothermal Synthesis: Utilizes high-pressure and high-temperature conditions in an aqueous solution to form cobalt tungsten compounds.

Technical Details

  • Temperature Control: Precise temperature control during synthesis is crucial to avoid unwanted phases.
  • Purity of Precursors: The purity of the starting materials significantly affects the quality of the final product.
  • Atmosphere Conditions: Inert atmospheres (e.g., argon or nitrogen) are often employed to prevent oxidation during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of cobalt tungsten compounds varies with composition. For example:

  • Cobalt(II) Tungsten: Typically exhibits a layered structure where cobalt ions are coordinated with tungsten ions.
  • Cobalt(III) Tungsten: May present a more complex network due to higher oxidation states.

Data

  • Molecular Formula: Common forms include Co₃W and Co₂W.
  • Crystal Structure: X-ray diffraction studies reveal that these compounds may crystallize in different lattices depending on their stoichiometry.
Chemical Reactions Analysis

Reactions

Cobalt tungsten compounds can participate in several chemical reactions:

  1. Oxidation-Reduction Reactions: These compounds can act as catalysts in redox reactions due to the variable oxidation states of cobalt.
  2. Hydrolysis Reactions: In aqueous environments, they may hydrolyze to form hydroxides or oxides.

Technical Details

  • Catalytic Activity: The presence of cobalt enhances the catalytic properties of tungsten in various reactions, such as hydrogenation or dehydrogenation processes.
  • Stability: The stability of these compounds under different pH levels is critical for their application in catalysis.
Mechanism of Action

Process

The mechanism by which cobalt tungsten compounds function often involves electron transfer processes facilitated by the transition metal characteristics of cobalt.

Data

  • Electrocatalytic Activity: Studies indicate that these compounds exhibit significant electrocatalytic activity in reactions such as oxygen evolution or reduction, attributed to their unique electronic properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: Cobalt tungsten compounds are known for their exceptional hardness, making them suitable for cutting tools and wear-resistant applications.
  • Melting Point: High melting points (over 3000 °C for some forms) allow them to maintain structural integrity under extreme conditions.

Chemical Properties

  • Reactivity: These compounds can react with acids and bases, forming soluble salts or precipitates.
  • Corrosion Resistance: They exhibit good resistance to corrosion, particularly in harsh environments.
Applications

Scientific Uses

Cobalt tungsten compounds find applications across various fields:

  1. Industrial Tools: Used extensively in manufacturing cutting tools due to their hardness and wear resistance.
  2. Catalysts: Serve as catalysts in chemical processes such as Fischer-Tropsch synthesis and hydrogenation reactions.
  3. Electronics: Utilized in electronic components for their conductive properties.
Synthesis and Fabrication Methodologies of Cobalt-Tungsten Systems

Electrodeposition Techniques for Co-W Alloy Formation

Electrodeposition enables precise fabrication of cobalt-tungsten (Co-W) alloys for advanced coatings. The process leverages aqueous solutions where Co²⁺ and WO₄²⁻ ions are co-reduced under controlled electrochemical conditions.

Influence of Electrolytic Bath Composition

Bath chemistry critically determines alloy stoichiometry and morphology. Citrate ions (C₆H₅O₇³⁻) act as complexing agents, stabilizing tungsten species and facilitating co-deposition by forming [CoWO₄Cit]²⁻ intermediates [1] [7]. A pH range of 5–6 optimizes deposition kinetics, as lower pH (<3.5) promotes hydrogen evolution, while higher pH (>6) causes WO₄²⁻ hydrolysis and oxide inclusions. Cobalt sulfate (5–30 g/L) and sodium tungstate (4–12 g/L) concentrations directly regulate the Co/W ratio in deposits. Increasing tungstate to 8 g/L elevates tungsten content to 25–30 wt%, enhancing hardness but reducing ductility [1]. Cationic surfactants like 1,6-diammonium hexane (0.001 g/L) refine grain structure by adsorbing at the cathode interface, yielding nanocrystalline alloys (<50 nm grain size) [1].

Table 1: Impact of Electrolytic Bath Parameters on Co-W Alloy Composition

ParameterTypical RangeEffect on Tungsten ContentMorphological Outcome
Na₂WO₄ concentration4–12 g/L↑ 12% → 30% with 8 g/LAmorphous/nanocrystalline
pH3.5–6.0Peak at pH 5.0Smooth, pore-free
[Cit³⁻]:[Metal] ratio1:1 to 2:1Maximizes W incorporationReduced cracking
DAH surfactant10⁻⁵–10⁻¹ mol/LOptimized at 0.001 g/LGrain refinement

Faradaic Efficiency Optimization

Faradaic efficiency (FE) in Co-W electrodeposition is highly sensitive to current density and temperature. At 50°C and 2.5 A/dm², FE reaches 65–75% due to enhanced ion mobility and reduced hydrogen co-evolution [1]. Low current densities (<1 A/dm²) favor tungsten diffusion, increasing its content but lowering deposition rates. Conversely, high current densities (>3 A/dm²) accelerate cobalt reduction, yielding Co-rich alloys at the expense of increased hydrogen evolution (FE drop to ~45%). Temperature modulates phase structure: depositions at 30°C produce hexagonal close-packed (hcp) Co-W solid solutions, while 60°C promotes face-centered cubic (fcc) phases with superior corrosion resistance [7].

Carburization Processes for Co-W Carbide Synthesis

Carburization transforms Co-W precursors into hard ceramics like WC-Co composites, essential for cutting tools and wear-resistant coatings.

Temperature-Programmed Reaction Protocols

Field-Activated Combustion Synthesis (FACS) enables rapid, energy-efficient WC-Co synthesis. An electric field (>5 V/cm) applied to W-C-Co powder compacts ignites self-propagating reactions by Joule heating. Threshold field strength increases with cobalt content—10 wt% Co requires >8 V/cm to initiate combustion, while 20 wt% Co demands >12 V/cm due to cobalt’s thermal conductivity dissipating heat [5]. Combustion temperatures reach 1200–1400°C, forming WC-Co within 60 seconds. Isothermal holds at 1100°C for 2 hours ensure complete carbon diffusion, preventing metastable W₂C or η-phase (Co₃W₃C) formation [5].

Role of Carbon Precursors

Carbon precursor reactivity dictates phase purity. Graphite powders yield near-stoichiometric WC but require extended sintering (>2 hours) due to slow diffusion kinetics. Activated carbon (20 μm) facilitates rapid WC formation but risks free carbon residues if not optimized. Carbon gradients (e.g., 0.2–0.6 wt% C variation) intentionally introduced in bilayer WC-10%Co compacts drive cobalt migration during sintering. Carbon-deficient zones (5.4 at.% C) absorb liquid cobalt from carbon-rich regions (5.55 at.% C), creating functionally graded structures with surface cobalt depletion (hardness >1800 HV) and cobalt-enriched cores (toughness >15 MPa√m) [3].

Table 2: Carbon Precursor Performance in WC-Co Synthesis

PrecursorReaction RatePhase Purity RisksOptimal Use Case
Graphite flakesLowIncomplete carburizationHigh-temperature sintering
Activated carbonHighFree carbon contaminationField-activated combustion
Carbon blackModerateη-phase formationSubmicron grain composites
CH₄ gas atmosphereAdjustableDecarburizationSurface hardening

Powder Metallurgy Approaches for Co-W Composite Materials

Sintering Dynamics in Cemented Carbide ProductionLiquid-phase sintering densifies WC-Co powders at 1350–1500°C, where cobalt melts and infiltrates WC networks. Carbon diffusion critically governs cobalt redistribution: carbon-deficient regions (<5.4 at.% C) form η-phase (Co₃W₃C), absorbing cobalt and expanding volumetrically, while carbon-rich zones (>5.55 at.% C) release cobalt to adjacent layers [3]. This creates cobalt gradients without external triggers. Nitrogen atmospheres further enhance surface cobalt enrichment via Ti diffusion, forming Ti(C,N) depletion zones that draw cobalt toward surfaces [3]. Sintering kinetics follow parabolic time dependence—holding for 60 minutes at 1400°C achieves 98% density, but extending to 120 minutes homogenizes cobalt distribution, eliminating gradients.

Grain Size Control via Cobalt Binder Concentration

Cobalt content and tungsten solubility dictate WC grain growth. In WC-10%Co composites, dissolved tungsten (1–4 at.% W) suppresses WC coarsening by reducing cobalt’s capillary force. Submicron powders (0.8 μm) with 10 wt% Co achieve 0.5–0.7 μm sintered grain size, while 16 wt% Co coarsens grains to 1.2–1.5 μm due to enhanced liquid-phase diffusion [4] [6]. Vanadium carbide (0.5 wt%) additions inhibit grain growth by segregating to WC/Co interfaces, stabilizing structures below 0.3 μm. Binder polymorphism also responds to tungsten: <5.9 at.% W in cobalt promotes hexagonal close-packed (hcp) phases, improving hardness, while >5.9 at.% W stabilizes ductile fcc cobalt, enhancing toughness [6].

Table 3: Cobalt Binder Impact on WC-Co Composite Properties

Cobalt Content (wt%)Sintered WC Grain Size (μm)Hardness (HV)Fracture Toughness (MPa√m)Predominant Co Phase
6%0.5–0.71800–20008–10hcp
10%0.8–1.01500–160012–14Mixed hcp/fcc
16%1.2–1.5900–100016–18fcc

Properties

CAS Number

62431-64-5

Product Name

cobalt;tungsten

IUPAC Name

cobalt;tungsten

Molecular Formula

CoW

Molecular Weight

242.77 g/mol

InChI

InChI=1S/Co.W

InChI Key

JPNWDVUTVSTKMV-UHFFFAOYSA-N

Canonical SMILES

[Co].[W]

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